molecular formula C9H9NO2 B14235067 1H-Pyrrolo[2,1-F][1,4,7]dioxazonine CAS No. 476360-00-6

1H-Pyrrolo[2,1-F][1,4,7]dioxazonine

Cat. No.: B14235067
CAS No.: 476360-00-6
M. Wt: 163.17 g/mol
InChI Key: UWLIDKLSXFJZKR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,1-F][1,4,7]dioxazonine is a heterocyclic compound with a unique structure that includes a pyrrole ring fused with a dioxazonine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,1-F][1,4,7]dioxazonine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a dioxane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,1-F][1,4,7]dioxazonine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1H-Pyrrolo[2,1-F][1,4,7]dioxazonine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,1-F][1,4,7]dioxazonine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,1-F][1,4,7]dioxazonine is unique due to its distinct structure, which combines a pyrrole ring with a dioxazonine ring. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

476360-00-6

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1H-pyrrolo[2,1-f][1,4,7]dioxazonine

InChI

InChI=1S/C9H9NO2/c1-2-9-8-12-7-6-11-5-4-10(9)3-1/h1-7H,8H2

InChI Key

UWLIDKLSXFJZKR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CN2C=COC=CO1

Origin of Product

United States

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